

An In-depth Technical Guide to the Chemical Properties and Structure of Methylcholanthrene

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Compound of Interest		
Compound Name:	6-Methylcholanthrene	
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Disclaimer: This technical guide focuses on 3-Methylcholanthrene (CAS Number: 56-49-5). The initial request for information on **6-Methylcholanthrene** could not be fulfilled in-depth due to a significant lack of available scientific literature and data for this specific isomer. In contrast, 3-Methylcholanthrene is an extensively studied and well-characterized compound, widely used in cancer research. Therefore, this guide provides comprehensive information on 3-Methylcholanthrene as a close and highly relevant analogue.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the chemical properties, structure, and biological activities of 3-Methylcholanthrene.

Chemical and Physical Properties

3-Methylcholanthrene (3-MC) is a potent polycyclic aromatic hydrocarbon (PAH) that is highly carcinogenic.[1] It is often used in laboratory settings to induce tumors in animal models for cancer research.[1] 3-MC presents as pale yellow solid crystals when crystallized from benzene and ether.[1]

Below is a summary of its key physicochemical properties:



Property	Value	Reference(s)
Molecular Formula	C21H16	[1][2]
Molecular Weight	268.35 g/mol	[1][2]
CAS Number	56-49-5	[1][2]
Appearance	Pale yellow solid/needles	[1][3]
Melting Point	178-180 °C (352.4-356 °F)	[1]
Boiling Point	280 °C (536 °F) at 80 mmHg	[1]
Solubility	Insoluble in water; Soluble in benzene, xylene, toluene, and other organic solvents.[1][4] Soluble in DMSO.	[1][4][5]
Density	1.28 g/cm³ at 20 °C	[1]
LogP (Octanol-Water)	6.42	[3]

Chemical Structure

3-Methylcholanthrene is a pentacyclic aromatic hydrocarbon, an alkylated derivative of benz[a]anthracene.[1][3] Its structure consists of five fused benzene rings with a methyl group at the 3-position.[3] The IUPAC name for 3-Methylcholanthrene is 3-methyl-1,2-dihydrobenzo[j]aceanthrylene.[1][3]

Signaling Pathways

The biological effects of 3-Methylcholanthrene are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][3]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and p23.[6][7] Upon binding of a ligand such as 3-MC, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[6][8]



In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[8][9] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[7][8] This binding initiates the transcription of a battery of genes, including Phase I and Phase II metabolizing enzymes such as cytochrome P450s (e.g., CYP1A1, CYP1B1) and glutathione S-transferases.[8][9]



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Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Metabolic Activation and Carcinogenesis

The carcinogenicity of 3-Methylcholanthrene is not due to the parent compound itself but rather to its metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts.[1] This process is initiated by the very enzymes whose expression is induced by the AhR signaling pathway, particularly cytochrome P450 enzymes.

The metabolic activation of 3-MC involves its conversion to diol epoxides.[10][11] These reactive epoxides can then attack nucleophilic sites on DNA bases, primarily guanine, leading to the formation of bulky DNA adducts.[12] If not repaired, these adducts can cause mutations during DNA replication, which can lead to the initiation of cancer.[13] The formation of diolepoxides in the 7,8,9,10-ring of 3-methylcholanthrene has been identified as a key step in its metabolic activation in mouse skin.[10][11]



Experimental Protocols

3-Methylcholanthrene is a widely used tool in experimental oncology to induce tumors in laboratory animals and to study cellular transformation in vitro.

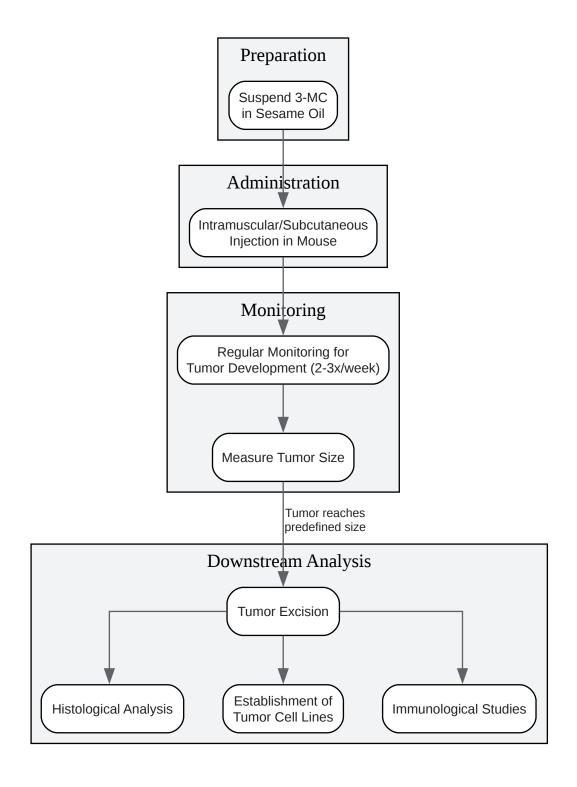
In Vivo Tumor Induction in Mice

A common protocol for inducing fibrosarcomas in mice involves the administration of 3-MC.[14] [15]

Methodology:

- Preparation of 3-MC Solution: 3-Methylcholanthrene is typically suspended in a vehicle such as sesame oil.[13]
- Animal Model: Various mouse strains are used, with susceptibility to 3-MC induced carcinogenesis varying between strains.[16]
- Administration: A single intramuscular or subcutaneous injection of the 3-MC suspension is administered to the mice.[13][16] Dosages can vary, but are often in the range of 0.1 to 1.0 mg per mouse.[13]
- Tumor Monitoring: The animals are monitored regularly (e.g., 2-3 times per week) for tumor development at the injection site.[13] Tumor growth is measured, and mice are typically euthanized when the tumor reaches a predetermined size (e.g., >10 mm in diameter).[13]
- Downstream Analysis: The induced tumors can be excised for histological analysis, establishment of tumor cell lines, or for immunological studies of the tumor microenvironment.[14][15]





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In Vivo Tumor Induction Workflow.

In Vitro Cell Transformation Assay



The carcinogenic potential of 3-Methylcholanthrene can also be assessed using in vitro cell transformation assays, which measure the ability of a chemical to induce a malignant phenotype in cultured cells.[17][18]

Methodology:

- Cell Culture: A suitable cell line, such as BALB/c 3T3 mouse embryo fibroblasts, is used.[17]
 These cells typically exhibit contact inhibition, growing as a monolayer.[18]
- Treatment: The cells are treated with 3-MC at various concentrations. A concurrent cytotoxicity assay is often performed to determine the appropriate dose range.[17]
- Incubation: After treatment, the cells are cultured for several weeks, with regular changes of the culture medium.[17]
- Scoring of Transformed Foci: Carcinogen-treated cells may lose contact inhibition and begin
 to pile up, forming distinct foci.[18] These foci are then fixed, stained, and counted to quantify
 the transforming activity of the compound.[17]
- Confirmation of Malignancy: Cells from the transformed foci can be isolated and injected into susceptible host animals to confirm their tumorigenicity.[18]

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